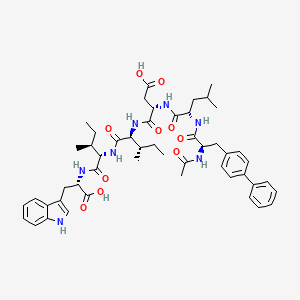

PD 142893

Description

Propriétés

Numéro CAS |

143037-36-9 |

|---|---|

Formule moléculaire |

C50H65N7O10 |

Poids moléculaire |

924.1 g/mol |

Nom IUPAC |

(3S)-3-[[(2S)-2-[[(2R)-2-acetamido-3-(4-phenylphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S,3S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C50H65N7O10/c1-8-29(5)43(48(64)55-41(50(66)67)25-35-27-51-37-18-14-13-17-36(35)37)57-49(65)44(30(6)9-2)56-47(63)40(26-42(59)60)54-45(61)38(23-28(3)4)53-46(62)39(52-31(7)58)24-32-19-21-34(22-20-32)33-15-11-10-12-16-33/h10-22,27-30,38-41,43-44,51H,8-9,23-26H2,1-7H3,(H,52,58)(H,53,62)(H,54,61)(H,55,64)(H,56,63)(H,57,65)(H,59,60)(H,66,67)/t29-,30-,38-,39+,40-,41-,43-,44-/m0/s1 |

Clé InChI |

IFDNLSRYZKUGIR-KXXXQFFTSA-N |

SMILES isomérique |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC3=CC=C(C=C3)C4=CC=CC=C4)NC(=O)C |

SMILES canonique |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CC=C(C=C3)C4=CC=CC=C4)NC(=O)C |

Apparence |

Solid powder |

Autres numéros CAS |

143037-36-9 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Séquence |

XLDIIW |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Ac-Dip-Leu-Asp-Ile-Ile-Trp acetyldiphenylalanyl-leucyl-aspartyl-isoleucyl-isoleucyl-tryptophan PD 142893 PD-142893 |

Origine du produit |

United States |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of PD 142893: A Non-Selective Endothelin Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD 142893 is a potent, non-peptide antagonist of both the endothelin A (ETA) and endothelin B (ETB) receptors. By competitively inhibiting the binding of the potent vasoconstrictor peptide endothelin-1 (ET-1) and other endothelin isoforms to these receptors, this compound effectively blocks the downstream signaling cascades responsible for a variety of physiological and pathophysiological processes. This technical guide provides an in-depth overview of the mechanism of action of this compound, including its binding characteristics, the signaling pathways it modulates, and detailed experimental protocols for its characterization.

Core Mechanism of Action: Dual Endothelin Receptor Antagonism

The primary mechanism of action of this compound is its competitive antagonism of endothelin receptors.[1][2][3] Endothelins are a family of 21-amino acid peptides that play a crucial role in vascular homeostasis. Their biological effects are mediated through two G-protein coupled receptor subtypes: ETA and ETB.

-

ETA Receptors: Primarily located on vascular smooth muscle cells, their activation by ET-1 leads to potent and sustained vasoconstriction.

-

ETB Receptors: Found on both endothelial cells and smooth muscle cells. Activation of endothelial ETB receptors mediates vasodilation through the release of nitric oxide and prostacyclin, and also plays a role in the clearance of circulating ET-1. Conversely, ETB receptors on smooth muscle cells can also contribute to vasoconstriction.

This compound, as a non-selective antagonist, blocks the actions of endothelin at both ETA and ETB receptors, making it a valuable tool for investigating the integrated physiological roles of the endothelin system.[1][4][5]

Quantitative Data: Receptor Binding Affinity

The potency of this compound is quantified by its inhibitory concentration (IC50) at both endothelin receptor subtypes. The following table summarizes the available data on the binding affinity of this compound.

| Compound | Receptor Subtype | IC50 (nM) |

| This compound | ETA | 31 |

| This compound | ETB | 54 |

Data sourced from a study on the contrasting actions of endothelin ETA and ETB receptors in cardiovascular disease.

Signaling Pathways Modulated by this compound

By blocking endothelin receptors, this compound inhibits the activation of several key intracellular signaling pathways. The primary pathway initiated by ET-1 binding to ETA and ETB receptors on smooth muscle cells is the Gq/11 protein-coupled activation of phospholipase C (PLC).

Activation of PLC leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular calcium and activated PKC culminate in smooth muscle contraction. This compound prevents the initiation of this cascade.

Experimental Protocols

Radioligand Binding Assay for Determination of IC50

This protocol describes a competitive binding assay to determine the IC50 value of this compound for ETA and ETB receptors.

Methodology:

-

Membrane Preparation: Homogenize tissues or cultured cells known to express high levels of either ETA or ETB receptors (e.g., rat aorta for ETA, human placenta for ETB) in a suitable buffer. Centrifuge the homogenate to pellet the membranes, which are then washed and resuspended in a binding buffer.

-

Assay Setup: In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of radiolabeled endothelin (e.g., [¹²⁵I]-ET-1), and varying concentrations of this compound.

-

Incubation: Incubate the plates at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the membranes with bound radioligand, while the unbound radioligand passes through.

-

Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding of [¹²⁵I]-ET-1 against the logarithm of the concentration of this compound. The IC50 value is determined by non-linear regression analysis as the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

In Vitro Functional Assay: Vasoconstriction in Isolated Arterial Rings

This protocol outlines a method to assess the functional antagonist activity of this compound by measuring its ability to inhibit ET-1-induced vasoconstriction in isolated blood vessel segments.

Methodology:

-

Tissue Preparation: Euthanize a rat and carefully dissect the thoracic aorta. Clean the aorta of adherent tissue and cut it into rings of 2-3 mm in width.

-

Mounting: Suspend the aortic rings in organ baths filled with a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and bubbled with 95% O₂ / 5% CO₂. The rings are connected to isometric force transducers to record changes in tension. Apply an optimal resting tension to the tissues.

-

Equilibration: Allow the tissues to equilibrate for at least 60 minutes, with periodic washing.

-

Antagonist Incubation: Pre-incubate the tissues with a specific concentration of this compound or its vehicle for a set period (e.g., 30-60 minutes).

-

Concentration-Response Curve: Generate a cumulative concentration-response curve to ET-1 by adding increasing concentrations of the agonist to the organ bath and recording the resulting contraction.

-

Data Analysis: Compare the concentration-response curves to ET-1 in the absence and presence of this compound. A rightward shift in the concentration-response curve in the presence of this compound indicates competitive antagonism. The degree of this shift can be used to calculate the antagonist's affinity (pA₂ value).

Conclusion

This compound is a well-characterized dual antagonist of the ETA and ETB endothelin receptors. Its mechanism of action involves the direct blockade of these receptors, leading to the inhibition of Gq/PLC-mediated signaling and subsequent physiological responses such as vasoconstriction. The experimental protocols detailed in this guide provide a robust framework for the in vitro characterization of this compound and other endothelin receptor antagonists, which are crucial for research and drug development in cardiovascular and other diseases where the endothelin system is implicated.

References

- 1. Endothelin-1 receptor binding assay for high throughput chemical screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Vasoconstrictor antagonism improves functional and structural vascular alterations and liver damage in rats with early NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

PD 142893: A Comprehensive Technical Guide to a Dual Endothelin Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD 142893 is a potent, non-selective peptide antagonist of both the endothelin-A (ETA) and endothelin-B (ETB) receptors. As a dual antagonist, it has been a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the endothelin system. This technical guide provides an in-depth overview of this compound, focusing on its binding characteristics, in vitro functional activity, and the experimental protocols used for its characterization.

Core Compound Details

| Characteristic | Description |

| Compound Name | This compound |

| Sequence | Ac-{d-Dip}-Leu-Asp-Ile-Ile-Trp |

| Molecular Formula | C50H65N7O10 |

| Molecular Weight | 924.09 g/mol |

| Mechanism of Action | Competitive antagonist of ETA and ETB receptors |

Quantitative Data Summary

Endothelin Receptor Binding Affinity of this compound

The following table summarizes the binding affinity of this compound for human ETA and ETB receptors, as determined by radioligand binding assays.

| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) |

| ETA | [125I]ET-1 | Human Girardi Heart Cells | 1.3 ± 0.2 |

| ETB | [125I]ET-1 | Human JEG-3 Cells | 0.8 ± 0.1 |

In Vitro Functional Antagonism of this compound

This table presents the functional antagonist potency of this compound in various isolated tissue preparations.

| Receptor Subtype | Agonist | Isolated Tissue | pA2 Value |

| ETA | Endothelin-1 | Rabbit Saphenous Vein | 8.1 ± 0.1 |

| ETB | Sarafotoxin S6c | Rabbit Pulmonary Artery | 7.5 ± 0.1 |

Signaling Pathways and Mechanism of Action

The endothelin signaling pathway plays a crucial role in vasoconstriction and cell proliferation. Endothelin-1 (ET-1) binds to both ETA and ETB receptors on vascular smooth muscle cells to mediate vasoconstriction. This compound, as a dual antagonist, blocks the binding of ET-1 to both receptor subtypes, thereby inhibiting these downstream effects.

Endothelin signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for ETA and ETB receptors.

Materials:

-

Human Girardi Heart cells (for ETA) and Human JEG-3 cells (for ETB)

-

[125I]ET-1 (radioligand)

-

This compound (test compound)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1% BSA)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Membrane Preparation: Culture cells to confluence, harvest, and homogenize in lysis buffer. Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in binding buffer.

-

Competition Binding Assay: In a 96-well plate, incubate the cell membranes with a fixed concentration of [125I]ET-1 and varying concentrations of this compound.

-

Incubation: Incubate the plates at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Counting: Measure the radioactivity retained on the filters using a gamma or scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [125I]ET-1). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Workflow for radioligand binding assay.

In Vitro Vascular Ring Assay

Objective: To determine the functional antagonist potency (pA2) of this compound.

Materials:

-

Rabbit saphenous vein (for ETA) and rabbit pulmonary artery (for ETB)

-

Krebs-Henseleit solution (physiological salt solution)

-

Endothelin-1 (ET-1) or Sarafotoxin S6c (agonists)

-

This compound (antagonist)

-

Organ bath system with force transducers

Procedure:

-

Tissue Preparation: Dissect the blood vessels and cut them into rings of 2-3 mm in width.

-

Mounting: Mount the vascular rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

Equilibration: Allow the tissues to equilibrate under a resting tension for approximately 60-90 minutes.

-

Cumulative Concentration-Response Curve (Control): Generate a cumulative concentration-response curve to the agonist (ET-1 or Sarafotoxin S6c).

-

Antagonist Incubation: Wash the tissues and incubate with a specific concentration of this compound for a predetermined time (e.g., 30-60 minutes).

-

Cumulative Concentration-Response Curve (in presence of Antagonist): Generate a second cumulative concentration-response curve to the agonist in the presence of this compound.

-

Data Analysis: Repeat steps 5 and 6 with increasing concentrations of this compound. Perform a Schild regression analysis to determine the pA2 value, which is a measure of the antagonist's potency.

Workflow for in vitro vascular ring assay.

Conclusion

This compound is a well-characterized dual endothelin receptor antagonist with low nanomolar affinity for both ETA and ETB receptors. Its ability to potently block the functional responses to endothelin agonists in vitro makes it an indispensable tool for research in cardiovascular pharmacology and related fields. The detailed protocols provided in this guide offer a foundation for the continued investigation of the endothelin system and the development of novel therapeutics.

PD 142893 ETA and ETB receptor antagonism

An In-Depth Technical Guide to PD 142893: A Dual Endothelin ETA and ETB Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a potent, non-peptide antagonist of both the endothelin-A (ETA) and endothelin-B (ETB) receptors. Developed by Parke-Davis, this compound has been a valuable tool in cardiovascular research. This document consolidates key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action to support ongoing research and drug development efforts.

Core Compound Profile

This compound, chemically identified as Ac-D-Dip-Leu-Asp-Ile-Ile-Trp, is a linear hexapeptide analog.[1][2] It is recognized for its high affinity and dual antagonism of both ETA and ETB endothelin receptor subtypes.[1] This dual activity makes it a subject of interest in studying the multifaceted roles of the endothelin system in various physiological and pathological processes, particularly within the cardiovascular system.

Quantitative Data: Receptor Binding Affinity

The binding affinity of this compound for human endothelin ETA and ETB receptors has been determined through radioligand binding assays. The following table summarizes the reported IC50 values, which represent the concentration of the antagonist required to inhibit 50% of the binding of a radiolabeled endothelin peptide.

| Receptor Subtype | Ligand | IC50 (nM) | Reference |

| ETA | This compound | 31 | [3] |

| ETB | This compound | 54 | [3] |

Table 1: Binding Affinity of this compound for Human Endothelin Receptors.[3]

These values indicate that this compound is a potent antagonist at both receptor subtypes with a slight preference for the ETA receptor.

Endothelin Signaling and Antagonism

Endothelin receptors are G-protein coupled receptors (GPCRs) that, upon activation by endothelin peptides (ET-1, ET-2, ET-3), trigger a cascade of intracellular signaling events. These pathways are central to processes such as vasoconstriction, cell proliferation, and inflammation. This compound exerts its effects by competitively binding to ETA and ETB receptors, thereby blocking the downstream signaling initiated by endogenous endothelins.

Below is a diagram illustrating the canonical endothelin signaling pathway and the points of inhibition by this compound.

Endothelin signaling pathway and this compound antagonism.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline typical experimental protocols for characterizing endothelin receptor antagonists like this compound.

Endothelin Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for ETA and ETB receptors.

Materials:

-

Cell membranes prepared from cell lines stably expressing either human ETA or ETB receptors.

-

Radioligand: [¹²⁵I]-ET-1.

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM CaCl₂, and 0.2% bovine serum albumin (BSA).

-

Test Compound: this compound at various concentrations.

-

Non-specific binding control: 1 µM unlabeled ET-1.

-

96-well filter plates (e.g., Millipore Multiscreen).

-

Scintillation counter.

Procedure:

-

In a 96-well plate, add 50 µL of binding buffer, 50 µL of radioligand ([¹²⁵I]-ET-1) at a final concentration of ~50 pM, and 50 µL of the test compound (this compound) at varying concentrations. For total binding, add 50 µL of binding buffer instead of the test compound. For non-specific binding, add 50 µL of 1 µM unlabeled ET-1.

-

Add 50 µL of cell membrane preparation (containing 5-10 µg of protein) to each well to initiate the binding reaction.

-

Incubate the plate at 37°C for 60 minutes with gentle agitation.

-

Terminate the assay by rapid filtration through the 96-well filter plate, followed by three washes with ice-cold binding buffer.

-

Allow the filters to dry, then add scintillation fluid to each well.

-

Quantify the radioactivity in each well using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value by non-linear regression analysis of the competition binding data.

Workflow for a competitive endothelin receptor binding assay.

Functional Vasoconstriction Assay

This ex vivo protocol assesses the ability of this compound to inhibit ET-1-induced vasoconstriction in isolated arterial rings.

Materials:

-

Isolated arterial rings (e.g., rat aorta or human mesenteric artery).

-

Organ bath system with force transducers.

-

Krebs-Henseleit solution (physiological salt solution), gassed with 95% O₂ / 5% CO₂.

-

Endothelin-1 (ET-1).

-

Test Compound: this compound.

Procedure:

-

Mount the arterial rings in the organ baths containing Krebs-Henseleit solution maintained at 37°C and gassed with 95% O₂ / 5% CO₂.

-

Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1-2 g.

-

Induce a reference contraction with a high-potassium solution (e.g., 80 mM KCl) to ensure tissue viability.

-

Wash the rings and allow them to return to baseline tension.

-

Pre-incubate the rings with either vehicle or varying concentrations of this compound for 30-60 minutes.

-

Generate a cumulative concentration-response curve to ET-1 by adding increasing concentrations of ET-1 to the organ bath.

-

Record the contractile force generated at each ET-1 concentration.

-

Analyze the data to determine the effect of this compound on the potency (EC50) and maximal response (Emax) of ET-1-induced vasoconstriction.

Conclusion

This compound remains a significant pharmacological tool for investigating the endothelin system. Its well-characterized dual antagonism of ETA and ETB receptors, coupled with its high potency, allows for robust in vitro and ex vivo studies. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals working in the field of cardiovascular pharmacology and related disciplines. The continued study of compounds like this compound is essential for a deeper understanding of endothelin-mediated signaling and the development of novel therapeutics.

References

- 1. Structure-activity relationships of the potent combined endothelin-A/endothelin-B receptor antagonist Ac-DDip16-Leu-Asp-Ile-Ile-Trp21: development of endothelin-B receptor selective antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Contrasting Actions of Endothelin ETA and ETB Receptors in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

PD 142893: A Non-Selective Endothelin Receptor Antagonist for Cardiovascular Disease Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

PD 142893 is a potent, non-peptide antagonist of both endothelin-A (ETA) and endothelin-B (ETB) receptors. The endothelin (ET) system, particularly the vasoconstrictive peptide endothelin-1 (ET-1), plays a significant role in the pathophysiology of various cardiovascular diseases. ET-1 exerts its effects through two G protein-coupled receptor subtypes, ETA and ETB, which often have opposing actions. ETA receptor activation primarily mediates vasoconstriction, cell proliferation, and inflammation, while endothelial ETB receptors are involved in vasodilation through the release of nitric oxide and prostacyclin. However, ETB receptors on smooth muscle cells can also contribute to vasoconstriction. The non-selective blockade of both ETA and ETB receptors by this compound makes it a valuable tool for investigating the overall role of the endothelin system in cardiovascular health and disease. This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, experimental protocols, and relevant signaling pathways.

Mechanism of Action

This compound competitively inhibits the binding of endothelin peptides (ET-1, ET-2, and ET-3) to both ETA and ETB receptors. By blocking these receptors, this compound antagonizes the downstream signaling cascades initiated by endothelins. The primary cardiovascular effects of ET-1 that are inhibited by this compound include:

-

Vasoconstriction: Inhibition of ET-1-induced vasoconstriction in various vascular beds.

-

Cell Proliferation: Blockade of the mitogenic effects of ET-1 on vascular smooth muscle cells and cardiac fibroblasts.

-

Inflammation: Attenuation of pro-inflammatory responses mediated by endothelins.

The non-selective nature of this compound allows for the study of the combined effects of ETA and ETB receptor blockade, which can be complex due to the dual role of ETB receptors in vasodilation and vasoconstriction.

Data Presentation

The following tables summarize the available quantitative data for this compound.

Table 1: In Vitro Receptor Binding and Functional Antagonism

| Parameter | Receptor Subtype | Species/Tissue | Value | Reference |

| IC50 | ETB | Porcine Cerebellum Membranes | 410 ± 100 nM | [1] |

| pKb | ETA | Rat Basilar Artery (Endothelium intact) | 5.17 | [2] |

| pKb | ETA | Rat Basilar Artery (Endothelium denuded) | 5.15 | [2] |

More quantitative data, such as Ki values for both ETA and ETB receptors from various species and tissues, and EC50 values for the inhibition of ET-1-induced functional responses (e.g., vasoconstriction, calcium mobilization) would be beneficial for a more comprehensive understanding of this compound's potency and efficacy.

Table 2: In Vivo Cardiovascular Effects of this compound

| Animal Model | Cardiovascular Condition | Key Findings | Quantitative Data | Reference |

| Diabetic Rats | Overt Proteinuria | As effective as an ACE inhibitor in reducing blood pressure and protein excretion. | Data not specified | [3] |

| Perfused Rat Hearts | Post-ischemic Impairments | Attenuated post-ischemic impairments. | Data not specified | [4] |

Further in vivo studies using this compound in established models of cardiovascular diseases such as cardiac hypertrophy and heart failure are needed to provide quantitative data on its therapeutic potential. This would include measurements of left ventricular mass index, cardiac fibrosis, and other markers of cardiac remodeling.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by this compound.

Experimental Workflows

Experimental Protocols

Rat Aortic Ring Vasoconstriction Assay

This protocol is a general guide for assessing the effect of this compound on endothelin-1-induced vasoconstriction in isolated rat aortic rings.

Materials:

-

Male Wistar rats (250-300g)

-

Physiological Salt Solution (PSS), composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1.

-

Endothelin-1 (ET-1) stock solution

-

This compound stock solution

-

Organ bath system with isometric force transducers

-

Carbogen gas (95% O2, 5% CO2)

Procedure:

-

Aorta Isolation and Preparation:

-

Euthanize the rat via an approved method.

-

Immediately excise the thoracic aorta and place it in cold PSS.

-

Carefully remove adhering fat and connective tissue.

-

Cut the aorta into rings of 2-4 mm in length.[5]

-

(Optional) The endothelium can be removed by gently rubbing the intimal surface with a fine wire or wooden stick.

-

-

Mounting and Equilibration:

-

Suspend each aortic ring between two stainless steel hooks in an organ bath containing PSS maintained at 37°C and continuously gassed with carbogen.[2]

-

Apply a resting tension of 2g and allow the rings to equilibrate for at least 60 minutes, with PSS changes every 15-20 minutes.

-

-

Experimental Protocol:

-

After equilibration, contract the rings with a high concentration of KCl (e.g., 60 mM) to check for viability.

-

Wash the rings and allow them to return to baseline tension.

-

Pre-incubate the aortic rings with either vehicle or different concentrations of this compound for a specified period (e.g., 30 minutes).

-

Construct a cumulative concentration-response curve to ET-1 by adding increasing concentrations of ET-1 to the organ bath.

-

Record the isometric tension generated by each ring.

-

-

Data Analysis:

-

Express the contractile response to ET-1 as a percentage of the maximal contraction induced by KCl.

-

Plot the concentration-response curves and determine the EC50 (concentration of agonist that produces 50% of the maximal response) for ET-1 in the absence and presence of this compound.

-

The potency of this compound can be expressed as a pA2 value, calculated from the Schild plot, or as a Kb value.

-

Competition Radioligand Binding Assay for Ki Determination

This protocol provides a general method for determining the inhibitory constant (Ki) of this compound for ETA and ETB receptors using a competition binding assay.

Materials:

-

Cell membranes prepared from cells expressing either human ETA or ETB receptors.

-

Radiolabeled endothelin-1 (e.g., [¹²⁵I]-ET-1)

-

Unlabeled this compound

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

-

Wash buffer (ice-cold)

-

Glass fiber filters

-

Scintillation counter and scintillation fluid

Procedure:

-

Assay Setup:

-

In a 96-well plate, add the following to each well in triplicate:

-

Binding buffer

-

A fixed concentration of [¹²⁵I]-ET-1 (typically at or below its Kd).

-

Increasing concentrations of unlabeled this compound.

-

Cell membranes (a predetermined amount of protein).

-

-

Include wells for total binding (no unlabeled ligand) and non-specific binding (a high concentration of unlabeled ET-1).

-

-

Incubation:

-

Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

-

Filtration:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[6]

-

-

Counting:

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[6]

-

Intracellular Calcium Mobilization Assay

This protocol describes a general method to measure the effect of this compound on endothelin-1-induced intracellular calcium mobilization using a fluorescent calcium indicator like Fura-2 AM.

Materials:

-

Cultured cells expressing endothelin receptors (e.g., vascular smooth muscle cells, CHO cells transfected with ETA or ETB)

-

Fura-2 AM

-

Pluronic F-127

-

HEPES-buffered saline solution (HBSS)

-

Endothelin-1 (ET-1)

-

This compound

-

Fluorescence plate reader or microscope capable of ratiometric calcium imaging

Procedure:

-

Cell Preparation and Dye Loading:

-

Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

-

Prepare a loading buffer containing Fura-2 AM and Pluronic F-127 in HBSS.

-

Remove the culture medium, wash the cells with HBSS, and incubate them with the Fura-2 AM loading buffer in the dark at 37°C for 30-60 minutes.[1][7]

-

Wash the cells with HBSS to remove extracellular dye and allow for de-esterification of the dye within the cells for about 30 minutes.

-

-

Calcium Measurement:

-

Place the plate in a fluorescence plate reader or on a fluorescence microscope.

-

Measure the baseline fluorescence ratio by alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm.

-

Add this compound or vehicle to the wells and incubate for a specified time.

-

Stimulate the cells by adding ET-1 and immediately begin recording the fluorescence ratio over time.

-

-

Data Analysis:

-

The change in intracellular calcium concentration is represented by the change in the F340/F380 fluorescence ratio.

-

Quantify the peak increase in the fluorescence ratio and the area under the curve to assess the magnitude of the calcium response.

-

Compare the responses in the presence and absence of this compound to determine its inhibitory effect.

-

Conclusion

This compound serves as a critical research tool for elucidating the complex role of the endothelin system in cardiovascular physiology and pathology. Its non-selective antagonism of both ETA and ETB receptors allows for a comprehensive investigation of the integrated effects of endothelin signaling. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to design and interpret studies utilizing this potent antagonist. Further research, particularly in vivo studies in relevant cardiovascular disease models, is warranted to fully characterize the therapeutic potential of dual endothelin receptor blockade.

References

- 1. ionbiosciences.com [ionbiosciences.com]

- 2. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation of myofibroblast differentiation by cardiac glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulation of cardiac hypertrophy in vivo by the stress-activated protein kinases/c-Jun NH2-terminal kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rat Aortic Ring Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. moodle2.units.it [moodle2.units.it]

Investigating the Role of PD 142893 in Endotoxic Shock: A Technical Guide

Disclaimer: This technical guide addresses the potential role of PD 142893, a non-selective endothelin receptor antagonist, in endotoxic shock. It is important to note that extensive public-domain research specifically detailing the effects of this compound in this context is limited. Therefore, this document synthesizes information on the pathophysiology of endotoxic shock, the role of the endothelin system, and findings from studies on other endothelin receptor antagonists to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Introduction to Endotoxic Shock and the Endothelin System

Endotoxic shock, a severe complication of Gram-negative bacterial infections, is triggered by the release of lipopolysaccharide (LPS), a component of the bacterial outer membrane.[1][2][3] This potent inflammatory stimulus leads to a systemic inflammatory response syndrome (SIRS), characterized by a "cytokine storm" where pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) are released in large quantities.[1][4] The subsequent cascade of events includes widespread vasodilation, increased vascular permeability, and a sharp drop in mean arterial pressure (MAP), leading to multiple organ dysfunction and high mortality rates.[2][5][6]

The endothelin (ET) system, particularly endothelin-1 (ET-1), is a powerful vasoconstrictor and is implicated in the pathophysiology of septic shock.[7] During endotoxemia, plasma levels of ET-1 are significantly elevated and correlate with the severity of the condition.[8][9] ET-1 exerts its effects through two main receptor subtypes: ETA and ETB. The activation of these receptors contributes to the complex hemodynamic changes observed in septic shock.

This compound: A Non-Selective Endothelin Receptor Antagonist

This compound is a non-selective antagonist of both ETA and ETB endothelin receptors.[10][11][12] By blocking the action of ET-1 at these receptors, this compound has the potential to modulate the vascular and inflammatory responses in endotoxic shock. While some studies suggest a degree of selectivity for the ETB receptor, it is generally considered a dual antagonist.[8]

Hypothetical Mechanism of Action of this compound in Endotoxic Shock

The theoretical role of this compound in mitigating the effects of endotoxic shock is based on its ability to counteract the detrimental actions of elevated ET-1 levels. The proposed signaling pathway is visualized below.

Experimental Data from Related Endothelin Receptor Antagonists

One study in a neonatal piglet model of sepsis using cecal ligation and puncture (CLP) investigated the effects of ETR-P1/fl, an ETA receptor antagonist. The key findings are summarized in the tables below.

Table 1: Effect of ETR-P1/fl on Mean Arterial Pressure (MAP) in Neonatal Piglet Sepsis Model

| Time Post-CLP | CLP Group (mmHg) | ETR-P1/fl Group (mmHg) |

| 6 hours | Significantly decreased | Higher than CLP group |

| 9 hours | Further decreased | Higher than CLP group |

Table 2: Effect of ETR-P1/fl on Inflammatory Mediators in Neonatal Piglet Sepsis Model

| Mediator | CLP Group | ETR-P1/fl Group |

| TNF-α | Elevated | Lower than CLP group |

| Nitrite/Nitrate (NOx) | Elevated | Lower than CLP group |

Table 3: Effect of ETR-P1/fl on Survival in Neonatal Piglet Sepsis Model

| Group | Mean Survival Time (hours) |

| CLP Group | 9.0 ± 0.8 |

| ETR-P1/fl Group | 18.9 ± 2.3 |

These data suggest that endothelin receptor antagonism can improve hemodynamic stability, reduce the inflammatory response, and prolong survival in a clinically relevant model of sepsis.[13]

It is crucial to note that another study using a non-selective ETA/ETB receptor antagonist, SB 209670, in a rat model of LPS-induced endotoxic shock reported contrasting results, including an exacerbation of hypotension and organ injury. This highlights the complexity of the endothelin system's role in sepsis and suggests that the effects of its antagonism may be dependent on the specific antagonist, the animal model used, and the timing of administration.

Proposed Experimental Protocols for Investigating this compound in Endotoxic Shock

To rigorously evaluate the role of this compound in endotoxic shock, well-defined experimental protocols are essential. Below are proposed methodologies for both in vivo and in vitro studies.

In Vivo Model: LPS-Induced Endotoxic Shock in Rats

This model is a standard and reproducible method for inducing a systemic inflammatory response characteristic of endotoxic shock.

Experimental Workflow:

Detailed Methodology:

-

Animals: Male Wistar rats (250-300g) are acclimatized for at least one week before the experiment.

-

Surgical Preparation: Rats are anesthetized, and catheters are inserted into the carotid artery for blood pressure monitoring and blood sampling, and into the jugular vein for drug and LPS administration.

-

Grouping: Animals are randomly assigned to:

-

Control group (vehicle + saline)

-

LPS group (vehicle + LPS)

-

LPS + this compound group (this compound + LPS)

-

-

Drug Administration: A specific dose of this compound (e.g., determined from dose-ranging studies) or its vehicle is administered intravenously (IV) at a set time point before or after the LPS challenge.

-

Induction of Shock: A lethal or sub-lethal dose of LPS from E. coli (e.g., 10-15 mg/kg, IV) is administered.

-

Monitoring and Sampling:

-

Mean Arterial Pressure (MAP) and Heart Rate (HR) are continuously monitored.

-

Blood samples are collected at baseline and at various time points post-LPS administration for cytokine analysis (TNF-α, IL-6, IL-10) and markers of organ damage.

-

-

Survival Study: In a separate cohort of animals, survival is monitored for up to 72 hours post-LPS challenge.

In Vitro Model: LPS-Stimulated Macrophages

This model allows for the direct investigation of the effect of this compound on the cellular source of pro-inflammatory cytokines.

Experimental Workflow:

Detailed Methodology:

-

Cell Culture: A murine macrophage cell line (e.g., RAW 264.7) is cultured under standard conditions.

-

Treatment: Cells are pre-incubated with varying concentrations of this compound for a specified time (e.g., 1 hour).

-

Stimulation: Macrophages are then stimulated with LPS (e.g., 1 µg/mL) for a defined period (e.g., 24 hours).

-

Analysis:

-

The cell culture supernatants are collected to measure the concentrations of TNF-α, IL-6, and nitric oxide (using the Griess assay).

-

Cell viability is assessed to rule out cytotoxic effects of the compound.

-

Conclusion and Future Directions

While direct evidence is lacking, the role of the endothelin system in the pathophysiology of endotoxic shock suggests that a non-selective endothelin receptor antagonist like this compound could have therapeutic potential. The proposed experimental protocols provide a framework for future research to elucidate the specific effects of this compound on hemodynamic stability, the inflammatory cascade, and survival in relevant pre-clinical models. Such studies are crucial to determine if this compound, or similar compounds, could be viable candidates for drug development in the treatment of septic shock. Future investigations should also focus on the pharmacokinetic and pharmacodynamic properties of this compound to establish optimal dosing and treatment schedules.

References

- 1. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of lipopolysaccharide-induced septic shock on rat isolated kidney, possible role of nitric oxide and protein kinase C pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. animalcare.ubc.ca [animalcare.ubc.ca]

- 4. research.sdsu.edu [research.sdsu.edu]

- 5. Effects of a nitric oxide synthase inhibitor in humans with septic shock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The survival time post-cecal ligation and puncture in sinoaortic denervated rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A New Model of Severe Hemorrhagic Shock in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Role of Endothelin-1 and Endothelin Receptor Antagonists in Inflammatory Response and Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The role of endothelin-1 and endothelin receptor antagonists in inflammatory response and sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of the endothelin receptor antagonist, SB 209670, on circulatory failure and organ injury in endotoxic shock in the anaesthetized rat - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Involvement of Endothelin-1 in Sepsis and Organ Dysfunction—A Novel Biomarker in Patient Assessment [mdpi.com]

- 12. LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Endothelin receptor antagonist attenuates inflammatory response and prolongs the survival time in a neonatal sepsis model - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Initial Characterization of PD 142893: A Non-Selective Endothelin Receptor Antagonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

PD 142893 is a potent, non-selective antagonist of the endothelin (ET) receptor system, specifically targeting both the ETA and ETB receptor subtypes. Developed by Parke-Davis Pharmaceuticals, this peptide-based antagonist emerged from structure-activity relationship (SAR) studies of the C-terminal hexapeptide of endothelin-1 (ET-1). The discovery of potent ET antagonists like this compound was a significant step in understanding the physiological and pathophysiological roles of the endothelin system, which is implicated in a variety of cardiovascular diseases due to the potent vasoconstrictor effects of endothelins. This document provides a comprehensive overview of the discovery, initial characterization, and key experimental protocols used to elucidate the pharmacological profile of this compound.

Discovery of this compound

The development of this compound was a result of systematic SAR studies focused on the C-terminal hexapeptide of ET-1, which comprises residues 16-21 (His-Leu-Asp-Ile-Ile-Trp).[1] These studies identified this region as crucial for receptor binding and antagonist activity at both ETA and ETB receptors. The structure of this compound is Ac-{d-Dip}-Leu-Asp-Ile-Ile-Trp, where "Dip" represents 3,3-diphenylalanine.[1] This modification, along with the acetylation of the N-terminus, was key to achieving high-affinity binding and functional antagonism.

Initial Characterization and Quantitative Data

The initial characterization of this compound involved a series of in vitro assays to determine its binding affinity for the ETA and ETB receptors and its functional antagonist activity. The key quantitative data from these initial studies are summarized in the tables below.

Table 1: In Vitro Binding Affinity of this compound for Endothelin Receptors

| Receptor Subtype | Radioligand | Tissue/Cell Source | IC50 (nM) |

| ETA | [¹²⁵I]ET-1 | Human Ventricle | Not explicitly distinguished |

| ETB | [¹²⁵I]ET-1 | Human Ventricle | Not explicitly distinguished |

Note: Initial studies on human cardiovascular tissues indicated that this compound did not distinguish between the ETA and ETB receptor subtypes, consistent with its characterization as a non-selective antagonist.

Table 2: Functional Antagonist Activity of this compound

| Assay | Agonist | Tissue Preparation | Measured Effect | Antagonist Potency (pA₂) |

| Vasoconstriction Assay | Endothelin-1 (ET-1) | Rat Thoracic Aorta | Inhibition of Contraction | Not specified |

| Vasoconstriction Assay | Sarafotoxin S6c (ETB selective) | Rabbit Pulmonary Artery | Inhibition of Contraction | Not specified |

Experimental Protocols

The following are detailed methodologies for the key experiments used in the initial characterization of this compound.

Endothelin Receptor Radioligand Binding Assay

This protocol outlines the general procedure for a competitive radioligand binding assay to determine the affinity of a test compound for endothelin receptors.

Materials:

-

Membrane preparations from tissues or cells expressing ETA and/or ETB receptors.

-

[¹²⁵I]ET-1 (Radioligand)

-

This compound (Test Compound)

-

Binding Buffer: 20 mM Tris-HCl, pH 7.4, containing 2 mM EDTA, 0.1 mM bacitracin, 0.1 mM PMSF, 1 μg/ml leupeptin, 5 μg/ml aprotinin, and 0.08 mg/ml BSA.[2]

-

Wash Buffer: 50 mM Tris-HCl, pH 7.3 at 4°C, containing 0.1 mM bacitracin.[2]

-

Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Incubation: In a final volume of 250 µL, incubate the membrane preparation (approximately 20-50 µg of protein) with a fixed concentration of [¹²⁵I]ET-1 (typically 20-30 pM) and varying concentrations of the test compound (this compound).[2]

-

Incubate for 2 hours at 37°C.[2]

-

Filtration: Terminate the binding reaction by rapid vacuum filtration through the pre-soaked glass fiber filters.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) by non-linear regression analysis of the competition binding data.

In Vitro Functional Antagonism: Rat Aortic Ring Contraction Assay

This ex vivo assay assesses the ability of an antagonist to inhibit the vasoconstriction induced by an endothelin agonist in isolated rat aortic rings.

Materials:

-

Male Sprague-Dawley rats.

-

Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1).

-

Endothelin-1 (ET-1) as the agonist.

-

This compound as the antagonist.

-

Organ bath system with force transducers.

Procedure:

-

Tissue Preparation: Euthanize a rat and dissect the thoracic aorta. Carefully remove adherent connective and adipose tissue.

-

Cut the aorta into rings of approximately 4 mm in width.

-

Mounting: Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂.

-

Connect the rings to force transducers to record isometric tension.

-

Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension of approximately 2 grams, with buffer changes every 15-20 minutes.

-

Antagonist Incubation: Add this compound to the organ bath at a specific concentration and incubate for a predetermined period (e.g., 30-60 minutes).

-

Agonist Challenge: Generate a cumulative concentration-response curve for ET-1 by adding the agonist in a stepwise manner.

-

Data Analysis: Compare the concentration-response curve of ET-1 in the presence and absence of this compound to determine the antagonist's potency, often expressed as a pA₂ value.

Visualizations

Endothelin Signaling Pathway

Caption: Endothelin receptor signaling pathways and the inhibitory action of this compound.

Experimental Workflow for Antagonist Characterization

Caption: A typical experimental workflow for the in vitro characterization of an endothelin receptor antagonist.

References

- 1. Structure-activity relationships of the potent combined endothelin-A/endothelin-B receptor antagonist Ac-DDip16-Leu-Asp-Ile-Ile-Trp21: development of endothelin-B receptor selective antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Suc-[Glu9, Ala11,15]-endothelin-1 (8–21), IRL 1620, identifies two populations of ETB receptors in guinea-pig bronchus - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on the Therapeutic Potential of PD 142893: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD 142893 is a non-peptide antagonist with high affinity for both endothelin type A (ETA) and type B (ETB) receptors. Initially developed by Pfizer, this compound has been investigated for its therapeutic potential in cardiovascular diseases, particularly in the context of endotoxic shock. This document provides an in-depth overview of the preliminary studies on this compound, summarizing its pharmacological data, detailing relevant experimental methodologies, and illustrating its mechanism of action through signaling pathway diagrams.

Introduction

Endothelins are potent vasoconstrictor peptides that mediate their effects through two G protein-coupled receptor subtypes: ETA and ETB.[1] The ETA receptor is predominantly located on vascular smooth muscle cells and mediates vasoconstriction and cell proliferation.[2][3] The ETB receptor is found on endothelial cells, where it mediates vasodilation via the release of nitric oxide and prostacyclin, and also on smooth muscle cells, where it can mediate vasoconstriction.[1][2] Dysregulation of the endothelin system is implicated in the pathophysiology of various cardiovascular disorders, making endothelin receptor antagonists a subject of significant therapeutic interest. This compound is a mixed ETA/ETB receptor antagonist that has shown promise in preclinical models of endotoxic shock.[4]

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for this compound, providing insights into its receptor binding affinity.

| Compound | Target Receptor(s) | Binding Affinity (Ki) | Reference Tissue/System |

| This compound | ETA | 31 nM | Not Specified |

| ETB | 54 nM | Not Specified |

Table 1: Binding Affinity of this compound for Endothelin Receptors.[5]

Mechanism of Action and Signaling Pathways

This compound exerts its pharmacological effects by competitively inhibiting the binding of endothelin peptides to both ETA and ETB receptors. This dual antagonism modulates the downstream signaling cascades initiated by these receptors.

Endothelin Receptor Signaling

Activation of ETA and ETB receptors by endothelin-1 (ET-1) triggers a cascade of intracellular events through the activation of various G proteins, including Gq, G11, Gs, and Gi2.[2] The activation of Gq is a primary pathway, leading to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events culminate in a variety of cellular responses, including vasoconstriction, inflammation, and cell growth.[6][7]

Caption: Simplified Endothelin Receptor Signaling Pathway.

Interaction with the iNOS Pathway in Endotoxic Shock

In the context of endotoxic shock, there is a significant interplay between the endothelin system and the inducible nitric oxide synthase (iNOS) pathway. Lipopolysaccharide (LPS), a component of gram-negative bacteria, induces the expression of both ET-1 and iNOS.[4] The excessive production of nitric oxide (NO) by iNOS contributes to the profound vasodilation and hypotension characteristic of septic shock. The simultaneous upregulation of ET-1 may represent a counter-regulatory vasoconstrictor response. The therapeutic benefit observed with the combination of this compound and an iNOS inhibitor suggests that blockade of both the vasoconstrictor and vasodilator pathways is necessary to restore hemodynamic stability.[4]

Caption: Interplay of Endothelin and iNOS Pathways in Endotoxic Shock.

Experimental Protocols

The following sections outline the methodologies for key experiments cited in the preliminary studies of this compound.

In Vivo Model of Endotoxic Shock

Objective: To evaluate the therapeutic efficacy of this compound in a preclinical model of endotoxic shock.

Animal Model: New Zealand White rabbits.

Protocol:

-

Induction of Endotoxic Shock: Anesthetize rabbits and administer a bolus intravenous injection of E. coli lipopolysaccharide (LPS) at a dose of 1 mg/kg.

-

Drug Administration:

-

Treatment Group: Administer this compound intravenously at a dose of 0.02 mg/kg.[4]

-

Control Group: Administer an equivalent volume of saline vehicle.

-

-

Hemodynamic Monitoring: Continuously monitor mean arterial pressure (MAP), heart rate, and cardiac output using appropriate catheterization and telemetry.

-

Assessment of Vascular Reactivity:

-

Isolate arterial segments (e.g., superior mesenteric artery, celiac artery, left renal artery) at the end of the experiment.[6]

-

Mount arterial rings in an organ bath containing Krebs-Henseleit solution, gassed with 95% O2 and 5% CO2 at 37°C.

-

Determine vasoconstrictor responses by generating cumulative concentration-response curves to norepinephrine.

-

Assess endothelium-dependent vasodilation by measuring the relaxation response to acetylcholine in pre-constricted arterial rings.

-

-

Biochemical Analysis: Collect blood samples to measure plasma levels of ET-1 and nitrate/nitrite (as an indicator of NO production).

-

Gene Expression Analysis: Harvest tissues to quantify the mRNA expression of iNOS and ET-1 using real-time quantitative PCR.

Radioligand Binding Assay

Objective: To determine the binding affinity of this compound for ETA and ETB receptors.

Protocol:

-

Membrane Preparation: Prepare cell membrane homogenates from tissues or cell lines expressing human ETA or ETB receptors.

-

Binding Reaction:

-

Incubate the membrane preparations with a radiolabeled endothelin receptor ligand (e.g., [¹²⁵I]-ET-1).

-

Add increasing concentrations of unlabeled this compound to compete for binding to the receptors.

-

-

Separation and Detection: Separate bound from free radioligand by rapid filtration through glass fiber filters. Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand as a function of the concentration of this compound.

-

Calculate the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

-

Caption: High-Level Experimental Workflow for this compound Evaluation.

Conclusion and Future Directions

The preliminary data on this compound indicate that it is a potent dual antagonist of ETA and ETB receptors. Preclinical studies in a rabbit model of endotoxic shock have demonstrated its potential to improve hemodynamic parameters, particularly when used in conjunction with an iNOS inhibitor.[4] These findings highlight the complex interplay of the endothelin and nitric oxide systems in the pathophysiology of septic shock.

Further research is warranted to fully elucidate the therapeutic potential of this compound. This should include more detailed pharmacokinetic and pharmacodynamic studies, as well as investigations into its efficacy in other animal models and cardiovascular diseases. The development of more selective ETB antagonists, a direction of research that stemmed from structure-activity relationship studies of compounds like this compound, may also provide valuable tools for dissecting the specific roles of the ETB receptor in health and disease.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Endothelin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Endothelin Receptors and Their Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PD-142893 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. Contrasting Actions of Endothelin ETA and ETB Receptors in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cardioprotective Signaling by Endothelin - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Basic Pharmacology of PD 142893

For Researchers, Scientists, and Drug Development Professionals

Core Summary

PD 142893 is a potent, non-selective peptide antagonist of the endothelin (ET) receptor system, exhibiting comparable affinity for both the ETA and ETB receptor subtypes. Its primary mechanism of action involves the competitive inhibition of endothelin-1 (ET-1) binding to these receptors, thereby blocking the downstream signaling cascades responsible for a range of physiological effects, most notably vasoconstriction. Developed by Pfizer, this compound has been instrumental as a research tool in elucidating the complex roles of the endothelin system in cardiovascular physiology and pathophysiology. This guide provides a comprehensive overview of the fundamental pharmacology of this compound, including its binding characteristics, functional activity, and the experimental methodologies used for its characterization.

Quantitative Data Summary

The following tables summarize the key quantitative pharmacological parameters of this compound.

Table 1: Receptor Binding Affinities

| Receptor Subtype | Ligand | Ki (nM) | IC50 (nM) | Test System | Reference |

| ETA | This compound | Data not available | Data not available | ||

| ETB | This compound | Data not available | Data not available |

Note: Specific Ki and IC50 values from primary literature were not available in the conducted search. These values are typically determined through radioligand binding assays.

Table 2: Functional Antagonist Potency

| Tissue Preparation | Agonist | pA2 Value | Antagonist | Reference |

| Rat Thoracic Aorta | Endothelin-1 | Data not available | This compound | Warner et al., 1993 |

| Rabbit Pulmonary Artery | Endothelin-1 | Data not available | This compound | Warner et al., 1993 |

Note: The pA2 value is a measure of the potency of a competitive antagonist. A higher pA2 value indicates a more potent antagonist. Specific values from the primary reference were not available in the conducted search.

Mechanism of Action & Signaling Pathways

This compound exerts its pharmacological effects by competitively binding to both ETA and ETB receptors, thereby preventing the binding of the endogenous ligand, endothelin-1. These receptors are G protein-coupled receptors (GPCRs), and their activation by ET-1 initiates a cascade of intracellular signaling events.

The primary signaling pathway activated by both ETA and ETB receptors in vascular smooth muscle cells involves the Gq/11 family of G proteins. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The elevated cytosolic Ca2+, along with DAG-mediated activation of protein kinase C (PKC), leads to the phosphorylation of various downstream targets, ultimately resulting in smooth muscle contraction and vasoconstriction.

By blocking the initial binding of ET-1, this compound effectively inhibits this entire signaling cascade, leading to the relaxation of vascular smooth muscle and a reduction in blood pressure.

Experimental Protocols

The pharmacological properties of this compound have been characterized using a variety of in vitro and in vivo experimental models. Below are detailed methodologies for key experiments.

Radioligand Binding Assay (General Protocol)

This assay is used to determine the binding affinity (Ki or IC50) of this compound for ETA and ETB receptors.

1. Membrane Preparation:

-

Tissues or cells expressing endothelin receptors (e.g., rat brain, cultured smooth muscle cells) are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

-

The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in a binding buffer.

2. Binding Reaction:

-

A fixed concentration of a radiolabeled endothelin ligand (e.g., [125I]-ET-1) is incubated with the membrane preparation.

-

Increasing concentrations of unlabeled this compound are added to compete with the radioligand for receptor binding.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled endothelin agonist.

-

The reaction is incubated at a specific temperature (e.g., 25°C) for a set time to reach equilibrium.

3. Separation and Detection:

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The filters are washed with cold buffer to remove unbound radioactivity.

-

The radioactivity retained on the filters (representing bound ligand) is quantified using a gamma counter.

4. Data Analysis:

-

The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Isolated Tissue Bath for Functional Antagonism (Based on Warner et al., 1993)

This ex vivo method assesses the functional antagonist activity of this compound by measuring its ability to inhibit ET-1-induced contraction of vascular smooth muscle.

1. Tissue Preparation:

-

Male New Zealand White rabbits or Wistar rats are euthanized.

-

The thoracic aorta or pulmonary artery is carefully dissected and placed in cold, oxygenated Krebs-Henseleit solution.

-

The vessel is cleaned of adherent connective tissue and cut into rings (3-4 mm in width). The endothelium may be removed by gentle rubbing of the intimal surface.

2. Mounting and Equilibration:

-

The arterial rings are mounted between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.

-

One hook is fixed, and the other is connected to an isometric force transducer to record changes in tension.

-

An optimal resting tension is applied to the rings, and they are allowed to equilibrate for at least 60 minutes, with regular changes of the buffer.

3. Experimental Protocol:

-

A cumulative concentration-response curve to ET-1 is generated to establish a baseline contractile response.

-

The tissues are then washed and allowed to return to baseline tension.

-

The tissues are incubated with a specific concentration of this compound for a predetermined period (e.g., 30-60 minutes).

-

A second cumulative concentration-response curve to ET-1 is then performed in the presence of this compound.

-

This process is repeated with increasing concentrations of this compound.

4. Data Analysis:

-

The magnitude of the rightward shift in the ET-1 concentration-response curve caused by this compound is used to calculate the dose ratio.

-

A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of this compound.

-

The x-intercept of the Schild plot provides the pA2 value, a measure of the antagonist's potency.

In Vivo Blood Pressure Measurement (General Protocol)

This in vivo assay evaluates the effect of this compound on systemic blood pressure.

1. Animal Preparation:

-

Adult male Sprague-Dawley rats are anesthetized (e.g., with urethane).

-

The trachea may be cannulated to ensure a patent airway.

-

The carotid artery and jugular vein are cannulated for direct blood pressure measurement and intravenous drug administration, respectively.

2. Blood Pressure Monitoring:

-

The arterial cannula is connected to a pressure transducer, and mean arterial pressure (MAP) and heart rate are continuously recorded using a data acquisition system.

-

The animal is allowed to stabilize after surgery until a steady baseline blood pressure is achieved.

3. Drug Administration and Measurement:

-

A baseline blood pressure is recorded.

-

An intravenous bolus or infusion of ET-1 is administered to induce a pressor response.

-

After the blood pressure returns to baseline, a dose of this compound is administered intravenously.

-

Following a suitable equilibration period, the ET-1 challenge is repeated.

-

The inhibitory effect of this compound on the ET-1-induced pressor response is quantified.

Methodological & Application

Application Notes and Protocols for In Vivo Experiments with PD 142893

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vivo use of PD 142893, a non-selective endothelin receptor antagonist targeting both ETA and ETB receptors. The following information is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of this compound in various disease models.

Compound Information

| Compound Name | This compound |

| Mechanism of Action | Non-selective Endothelin Receptor Antagonist (ETA/ETB) |

| Primary Target | Endothelin-1 (ET-1) Signaling Pathway |

| Therapeutic Potential | Cardiovascular diseases, cerebral vasospasm, endotoxic shock, and other conditions involving endothelin-mediated pathology. |

Signaling Pathway of Endothelin-1 and Point of Intervention by this compound

Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that plays a crucial role in vascular tone and cellular proliferation. It exerts its effects by binding to two G protein-coupled receptor subtypes: ETA and ETB. The activation of these receptors triggers distinct downstream signaling cascades. This compound, as a non-selective antagonist, blocks the binding of ET-1 to both ETA and ETB receptors, thereby inhibiting these signaling pathways.

Application Notes and Protocols for the Use of PD 142893 in a Rabbit Endotoxic Shock Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endotoxic shock, a severe systemic inflammatory response to bacterial endotoxins, remains a significant challenge in critical care medicine. The pathophysiology involves a complex cascade of inflammatory mediators, leading to widespread endothelial dysfunction, hemodynamic instability, and multiple organ failure. Endothelin-1 (ET-1), a potent vasoconstrictor and pro-inflammatory peptide, is significantly elevated during endotoxemia and sepsis and is implicated in the pathogenesis of the disease.[1] PD 142893 is a non-peptide dual endothelin receptor antagonist, targeting both ETA and ETB receptors, which may offer a therapeutic strategy to mitigate the detrimental effects of ET-1 in endotoxic shock.

These application notes provide a detailed protocol for utilizing this compound in a rabbit model of lipopolysaccharide (LPS)-induced endotoxic shock. The provided methodologies, data presentation tables, and signaling pathway diagrams are intended to guide researchers in investigating the therapeutic potential of this compound.

Signaling Pathway of Endothelin-1 in Endotoxic Shock

During endotoxic shock, lipopolysaccharide (LPS) triggers the release of pro-inflammatory cytokines such as TNF-α and IL-1β. These cytokines, in turn, stimulate endothelial cells to produce and release Endothelin-1 (ET-1). ET-1 exerts its effects by binding to two receptor subtypes: ETA and ETB. The activation of these receptors on vascular smooth muscle cells leads to potent vasoconstriction. Furthermore, ET-1 signaling, particularly through the ETA receptor, activates downstream pathways involving Nuclear Factor-kappa B (NF-κB). This activation leads to the transcription of genes encoding for other pro-inflammatory cytokines, adhesion molecules, and reactive oxygen species, thus amplifying the inflammatory cascade and contributing to endothelial damage and organ injury. This compound, as a dual antagonist, blocks both ETA and ETB receptors, thereby inhibiting these downstream effects.

References

Application Notes and Protocols for Cell-Based Assay to Determine PD 142893 Efficacy

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD 142893 is a non-peptide antagonist of the endothelin (ET) receptors, ETA and ETB.[1] Endothelin-1 (ET-1), a potent vasoconstrictor peptide, exerts its effects by binding to these G protein-coupled receptors (GPCRs), initiating a signaling cascade that leads to physiological responses such as vasoconstriction, cell proliferation, and inflammation.[2][3] The dysregulation of the endothelin system is implicated in various cardiovascular diseases, making endothelin receptor antagonists like this compound valuable tools for research and potential therapeutic development.

These application notes provide a detailed protocol for determining the in vitro efficacy of this compound by assessing its ability to inhibit ET-1-induced intracellular calcium mobilization. Additionally, a protocol for evaluating the cytotoxicity of the compound is included to establish a suitable concentration range for the efficacy assays.

Signaling Pathway of Endothelin-1

The binding of Endothelin-1 to its receptors (ETA/ETB) triggers a well-defined signaling cascade. As G protein-coupled receptors, they activate the Gq alpha subunit upon ligand binding. This, in turn, stimulates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+), which can be measured using fluorescent indicators.

References

Application Notes and Protocols for Generating a PD 142893 Dose-Response Curve In Vitro

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD 142893 is a potent, non-selective antagonist of both endothelin receptor subtypes, ETA and ETB.[1] Endothelin receptors are G-protein coupled receptors (GPCRs) that, upon activation by endothelin peptides, trigger downstream signaling cascades involved in vasoconstriction, cell proliferation, and inflammation.[2][3][4] Understanding the dose-dependent inhibitory effect of this compound on these receptors is crucial for its pharmacological characterization. These application notes provide detailed protocols for generating in vitro dose-response curves for this compound using common cell-based functional assays.

Data Presentation

Table 1: In Vitro Activity of this compound

| Parameter | Receptor Subtype | Reported Value | Reference |

| IC50 | ETA | 31 nM | [Benigni, 1998][2] |

| IC50 | ETB | 54 nM | [Benigni, 1998][2] |

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the endothelin receptor signaling pathway and the general experimental workflow for generating a dose-response curve for an antagonist like this compound.

Experimental Protocols

Two primary methods for determining the potency of an endothelin receptor antagonist in vitro are the calcium flux assay and the cyclic AMP (cAMP) assay. The choice of assay depends on the specific G-protein coupling of the receptor subtype and the available laboratory equipment.

Protocol 1: Intracellular Calcium Flux Assay

This is a common method for ETA and ETB receptors, which are primarily coupled to Gq proteins, leading to an increase in intracellular calcium upon activation.

1. Materials and Reagents

-

Cell line stably expressing human ETA or ETB receptors (e.g., U2OS, CHO, or HEK293 cells).[5][6][7]

-

This compound

-

Endothelin-1 (ET-1) as the agonist

-

Cell culture medium (e.g., DMEM/F-12) with fetal bovine serum (FBS) and antibiotics

-

Phosphate-buffered saline (PBS)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM)[8]

-

Probenecid (optional, to prevent dye leakage)

-

DMSO (for dissolving compounds)

-

Black, clear-bottom 96- or 384-well microplates

-

Fluorescence plate reader with kinetic reading capabilities and automated liquid handling (e.g., FLIPR, FlexStation).[9][10]

2. Experimental Procedure

-

Cell Culture and Seeding:

-

Culture the cells according to the supplier's recommendations.

-

One day before the assay, seed the cells into the microplates at a density that will result in a confluent monolayer on the day of the experiment.

-

-

Compound Preparation:

-

Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.

-

Perform serial dilutions of the this compound stock solution in assay buffer to create a range of concentrations for the dose-response curve (e.g., 10-point, 3-fold dilutions starting from 10 µM).

-

Prepare a stock solution of ET-1 in an appropriate solvent and dilute it in assay buffer to a concentration that elicits a submaximal response (EC80), as determined in a preliminary agonist dose-response experiment.

-

-

Dye Loading:

-

Prepare the calcium-sensitive dye loading solution in assay buffer according to the manufacturer's instructions. Probenecid can be included to improve dye retention.

-

Remove the culture medium from the cells and wash once with assay buffer.

-

Add the dye loading solution to each well and incubate at 37°C for 1 hour in the dark.

-

-

Antagonist Incubation:

-

After incubation, gently wash the cells with assay buffer to remove excess dye.

-

Add the different concentrations of this compound to the respective wells. Include wells with assay buffer only as a positive control (agonist only) and wells with a known antagonist or no agonist as a negative control.

-

Incubate the plate at room temperature or 37°C for a predetermined time (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.

-

-

Measurement of Calcium Flux:

-

Place the microplate in the fluorescence plate reader.

-